molecular formula C19H16ClFN2O3 B14974142 Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14974142
M. Wt: 374.8 g/mol
InChI Key: XGDJIRBIYMWZPT-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a versatile molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-fluorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-chloro-4-((2-bromobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 8-chloro-4-((2-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .

Properties

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8 g/mol

IUPAC Name

ethyl 8-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)15-17(22-10-11-6-3-4-9-14(11)21)12-7-5-8-13(20)16(12)23-18(15)24/h3-9H,2,10H2,1H3,(H2,22,23,24)

InChI Key

XGDJIRBIYMWZPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3F

Origin of Product

United States

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